molecular formula C13H17N5O6 B8681166 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate

Cat. No. B8681166
M. Wt: 339.30 g/mol
InChI Key: NSZKHEYZLNPIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816447

Procedure details

A mixture of 205 mg (0.75 mmole) of 9-(1,3-dihydroxy-2-propoxymethyl)guanine monohydrate, 1.5 ml of acetic anhydride, 6 ml of dry dimethylformamide, and 1.5 ml of dry pyridine was stirred at room temperature under a drying tube for 4 days. Then the mixture was diluted with 15 ml of Et2O. The solid was collected on a filter and washed with Et2O. After recrystallization from 2-methoxyethanol, yield of colorless crystals=149 mg (59% ), m.p. 239°-240°. The material was homogenous by TLC (9:1 CHCl3 ---MeOH), and NMR confirmed the assigned structure.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH:2][CH2:3][CH:4]([O:7][CH2:8][N:9]1[CH:17]=[N:16][C:15]2[C:14](=[O:18])[NH:13][C:12]([NH2:19])=[N:11][C:10]1=2)[CH2:5][OH:6].[C:20](OC(=O)C)(=[O:22])[CH3:21].CN(C)[CH:29]=[O:30].N1C=CC=C[CH:33]=1>CCOCC>[C:20]([O:2][CH2:3][CH:4]([O:7][CH2:8][N:9]1[CH:17]=[N:16][C:15]2[C:14](=[O:18])[NH:13][C:12]([NH2:19])=[N:11][C:10]1=2)[CH2:5][O:6][C:29](=[O:30])[CH3:33])(=[O:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
O.OCC(CO)OCN1C=2N=C(NC(C2N=C1)=O)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a drying tube for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
After recrystallization from 2-methoxyethanol, yield of colorless crystals=149 mg (59% ), m.p. 239°-240°

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
C(C)(=O)OCC(COC(C)=O)OCN1C=2N=C(NC(C2N=C1)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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